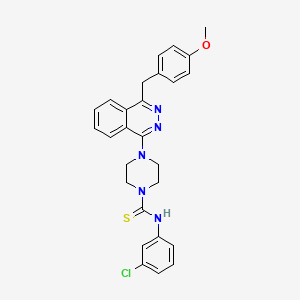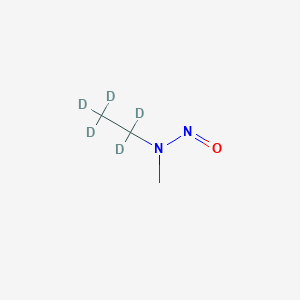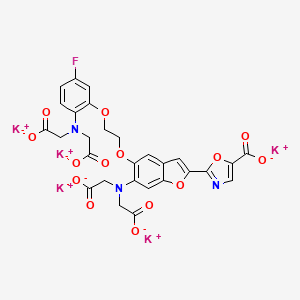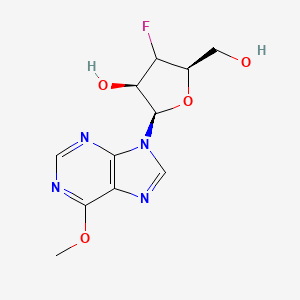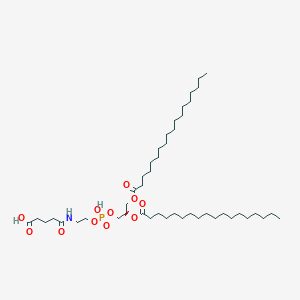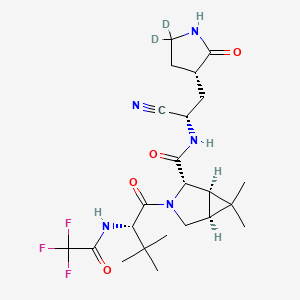
Deunirmatrelvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deunirmatrelvir is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of drug development, to study the pharmacokinetics and metabolic profiles of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deunirmatrelvir is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. The process involves the use of deuterium, which is introduced into the compound through specific chemical reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and other reagents under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Deunirmatrelvir undergoes various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: The replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Deunirmatrelvir is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and interactions of deuterium-labeled drugs in biological systems.
Medicine: Developing new pharmaceuticals with improved pharmacokinetic and metabolic profiles.
Industry: Enhancing the stability and efficacy of drugs through isotopic labeling
Mechanism of Action
Deunirmatrelvir exerts its effects by incorporating deuterium into drug molecules, which can alter their pharmacokinetic and metabolic profiles. The presence of deuterium can affect the rate of drug metabolism, leading to changes in the drug’s half-life, bioavailability, and overall efficacy. The molecular targets and pathways involved in these effects depend on the specific drug being studied .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: An antiviral medication developed by Pfizer, used in combination with ritonavir to treat COVID-19.
Lufotrelvir: A covalent protease inhibitor, also developed by Pfizer, but requires intravenous administration.
Uniqueness
Deunirmatrelvir is unique due to its deuterium labeling, which provides distinct advantages in studying drug metabolism and pharmacokinetics. The incorporation of deuterium can lead to improved stability and efficacy of drugs, making it a valuable tool in pharmaceutical research .
Properties
CAS No. |
2861202-79-9 |
|---|---|
Molecular Formula |
C23H32F3N5O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-5,5-dideuterio-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2 |
InChI Key |
LIENCHBZNNMNKG-USGSOOCSSA-N |
Isomeric SMILES |
[2H]C1(C[C@H](C(=O)N1)C[C@@H](C#N)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)[2H] |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


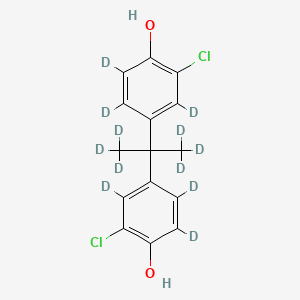

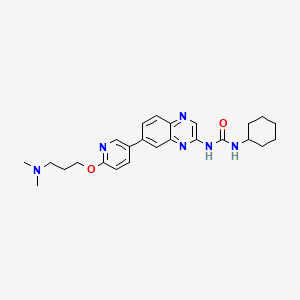

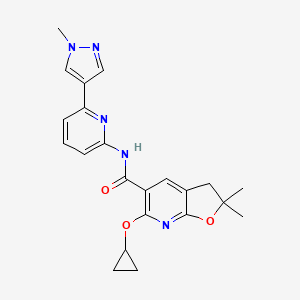
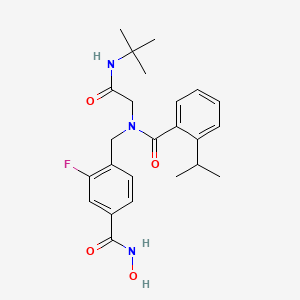

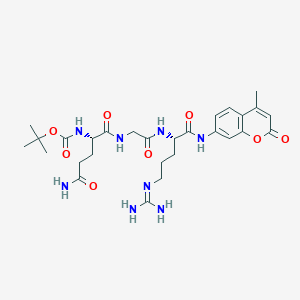
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
